Benzyl (4-methylazepan-4-yl)carbamate HCl
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Overview
Description
It is primarily recognized for its anti-tuberculosis properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 4-methylazepane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-methylazepan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride, which can be used in further chemical synthesis and research .
Scientific Research Applications
Benzyl (4-methylazepan-4-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and its role in various biological pathways.
Medicine: Investigated for its anti-tuberculosis properties and potential therapeutic applications.
Industry: Used in the production of various chemical products and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl (4-methylazepan-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its anti-tuberculosis activity sets it apart from other similar compounds, making it a valuable compound in medical research.
Properties
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSYPKZEQJNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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